molecular formula C14H9Cl3O4S B2755162 3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate CAS No. 2415455-13-7

3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate

Cat. No.: B2755162
CAS No.: 2415455-13-7
M. Wt: 379.63
InChI Key: LZGYRYDWARHYHS-UHFFFAOYSA-N
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Description

3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate is an organic compound that features both acetyl and sulfonate functional groups. This compound is of interest due to its unique chemical structure, which combines an acetyl group attached to a phenyl ring and a sulfonate group attached to a trichlorobenzene ring. Such a structure can impart distinct chemical and physical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate typically involves a multi-step process. One common method includes the acetylation of phenyl compounds followed by sulfonation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.

Chemical Reactions Analysis

Types of Reactions

3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetyl and sulfonate groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can influence the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate include:

  • 3-Acetylphenyl 2,4,5-trichlorobenzene-1-carboxylate
  • 3-Acetylphenyl 2,4,5-trichlorobenzene-1-phosphate

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can impart unique reactivity and properties. This makes it particularly valuable in applications where these properties are desired, such as in the synthesis of complex organic molecules or in studies of enzyme interactions.

Properties

IUPAC Name

(3-acetylphenyl) 2,4,5-trichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O4S/c1-8(18)9-3-2-4-10(5-9)21-22(19,20)14-7-12(16)11(15)6-13(14)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGYRYDWARHYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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